N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-9-3-8(4-10(5-9)19-2)6-13-12(17)11-7-14-16-15-11/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZQMUSINXVYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=NNN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:
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Formation of the 1,2,3-triazole ring: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.
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Introduction of the 3,5-dimethoxybenzyl group: : This step involves the reaction of the triazole intermediate with 3,5-dimethoxybenzyl chloride under basic conditions to form the desired benzylated triazole.
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Formation of the carboxamide group: : The final step involves the reaction of the benzylated triazole with an appropriate amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the process. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
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Reduction: : Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
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Substitution: : The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 1,2,3-triazole derivatives with reduced functional groups.
Substitution: Formation of various substituted benzyl triazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Overview of Triazole Compounds
Triazole derivatives, including N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide, have been extensively studied for their antimicrobial properties. They exhibit significant activity against a variety of pathogens, including multi-drug resistant strains. The unique structure of triazoles allows them to interact with biological systems effectively, making them promising candidates for drug development.
Case Studies
Recent studies have demonstrated the efficacy of triazole derivatives against bacterial infections. For instance, a study highlighted the antibacterial activity of various triazole compounds against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values that indicate strong antibacterial potential .
A specific triazole derivative demonstrated complete eradication of microbial cells within four hours against multi-drug resistant bacteria when formulated as chitosan nanoparticles. This formulation enhanced the delivery and effectiveness of the active compound .
Therapeutic Potential
Cancer Treatment
Triazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
In addition to their antimicrobial and anticancer activities, triazoles have shown promise in reducing inflammation. This property is particularly beneficial in treating conditions characterized by chronic inflammation .
Synthesis and Formulation
The synthesis of this compound typically involves click chemistry techniques that allow for efficient coupling reactions between azides and alkynes. This method not only enhances yield but also ensures that the resultant compounds possess the desired biological activities .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the methoxy groups can enhance membrane permeability and bioavailability.
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Pyrazole-carboxamide analogs, such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a), share a carboxamide linkage but differ in core heterocycle (pyrazole vs. triazole). Key distinctions include:
Table 1: Comparison with Pyrazole-Carboxamide Derivatives
*Data for the target compound inferred from structural analogs.
Triazole-Carboxamide Derivatives ()
The compound N-(3,5-bis(trifluoromethyl)phenyl)-4-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide shares the triazole-carboxamide core but differs in substituents:
- Electron-Withdrawing Groups : The 3,5-bis(trifluoromethyl)phenyl group increases lipophilicity and metabolic resistance compared to the target’s dimethoxybenzyl group.
- Hydroxy Group: The 4-hydroxy substituent in this compound may facilitate hydrogen bonding, unlike the methoxy groups in the target, which act as electron donors .
Thiazole-Carbamate Analogs ()
Thiazole derivatives like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate differ significantly:
Table 2: Comparison with Thiazole-Carbamate Analogs
Key Research Findings and Implications
- Substituent Impact: Methoxy groups in the target compound balance solubility and electronic effects, contrasting with chloro/cyano (pyrazoles) or trifluoromethyl (triazole analog) groups.
- Synthetic Feasibility : EDCI/HOBt coupling () or hydrogenation () are viable routes for analogous compounds.
Biological Activity
N-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, as well as antioxidant capabilities.
Chemical Structure and Synthesis
The compound belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzyl derivatives with appropriate carboxylic acids or their derivatives under controlled conditions. This synthetic route is crucial for obtaining compounds with desired biological activities.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted that various 1,2,4-triazoles showed potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(3,5-Dimethoxybenzyl)-Triazole | E. coli | < 1.9 µg/mL |
| Triazole Hybrid | S. aureus | 4 µg/mL |
| Triazole Derivative | Mycobacterium smegmatis | 3.25 µg/mL |
These findings suggest that this compound could be a promising candidate for further development as an antibacterial agent.
Anticancer Activity
The anticancer potential of triazole compounds has been extensively studied. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : HCT116 (colorectal cancer), MDA-MB-231 (breast cancer).
- IC50 Values : The compound exhibited an IC50 value of approximately 0.43 µM against HCT116 cells, indicating potent cytotoxicity .
Table 2: Anticancer Activity of N-(3,5-Dimethoxybenzyl)-Triazole
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induction of apoptosis and inhibition of cell migration |
| MDA-MB-231 | 4.93 | Increased ROS levels leading to mitochondrial dysfunction |
The mechanism of action for these anticancer effects includes the induction of apoptosis through the activation of caspase pathways and inhibition of NF-kB signaling . This suggests that this compound may effectively target cancer cells while sparing normal cells.
Antioxidant Activity
In addition to its antibacterial and anticancer properties, the antioxidant capacity of triazole derivatives is noteworthy. Compounds like N-(3,5-dimethoxybenzyl)-triazoles have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models.
Table 3: Antioxidant Activity Assays
| Assay Type | Result |
|---|---|
| DPPH Scavenging | Significant radical scavenging |
| Ferric Reducing Antioxidant Power (FRAP) | High reducing power |
These results indicate that this compound can potentially mitigate oxidative damage in biological systems.
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazoles similar to N-(3,5-dimethoxybenzyl)-triazole derivatives:
- Study on Antibacterial Efficacy : A recent study demonstrated that triazole derivatives had superior antibacterial activity compared to standard drugs like streptomycin .
- Anticancer Mechanisms : Research indicated that certain triazoles could induce apoptosis in cancer cells through various pathways including ROS generation and caspase activation .
- Antioxidant Properties : Investigations into the antioxidant activities revealed that triazoles could significantly reduce oxidative stress markers in vitro .
Q & A
Q. What are the optimized synthetic routes for N-(3,5-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide, and how can reaction conditions be standardized?
Methodological Answer: Synthesis typically involves coupling 3,5-dimethoxybenzylamine with a 1,2,3-triazole-5-carboxylic acid derivative. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in DMF with triethylamine as a base, stirred at room temperature for 24–48 hours .
- Purification : Column chromatography (silica gel, eluent ratios such as PE:EA = 8:1) followed by recrystallization from ethanol or chloroform .
- Critical parameters : Monitor reaction progress via TLC, optimize stoichiometry (e.g., 1.1 mmol alkylating agent per 1 mmol substrate), and control moisture to avoid side reactions .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, triazole protons at δ 7.5–8.2 ppm) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine-containing analogs .
- X-ray crystallography : Refine crystal structures using SHELXL, focusing on hydrogen bonding and π-π stacking interactions between triazole and dimethoxybenzyl groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme inhibition : Perform dose-response assays (e.g., IC determination) against target enzymes (e.g., kinases or fungal enzymes) using fluorescence-based or colorimetric readouts .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess selectivity indices .
- Solubility optimization : Pre-dissolve in DMSO (≤1% v/v) and dilute in PBS for aqueous compatibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH with -CF or halogens) to evaluate electronic effects .
- Bioisosteric replacement : Replace the triazole core with oxadiazole or pyrazole rings to assess scaffold flexibility .
- In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding poses with target proteins, focusing on hydrophobic interactions with the dimethoxybenzyl moiety .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature, and cell passage number) .
- Structural verification : Re-characterize batches via -NMR and HPLC to rule out degradation or isomerization .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., pIC) and account for assay variability (e.g., ATP concentrations in kinase assays) .
Q. What computational methods are recommended for studying the compound’s electronic properties and stability?
Methodological Answer:
- DFT calculations : Use Gaussian09 to model frontier molecular orbitals (HOMO/LUMO) and predict redox stability, focusing on the electron-donating methoxy groups .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess aggregation tendencies .
- Degradation pathways : Perform accelerated stability studies under stress conditions (40°C/75% RH) and analyze degradation products via LC-MS .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by identification via Western blot or MS/MS .
- Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (k/k) and affinity (K) .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., MAPK or apoptosis-related genes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
